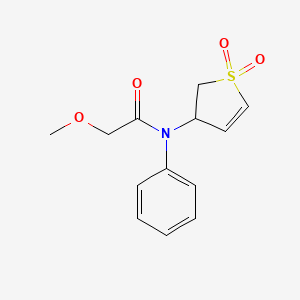
2-(3-Cyanoazetidin-1-yl)isonicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Cyanoazetidin-1-yl)isonicotinonitrile, also known as CA-Isonicotinonitrile, is a novel compound that has attracted the attention of researchers due to its potential use in the field of medicinal chemistry. This compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. In
Mecanismo De Acción
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It is known that the compound forms a distorted octahedron with a 2s4n coordination geometry . This suggests that the compound may interact with its targets through a coordination bond, leading to changes in the target’s function.
Biochemical Pathways
The compound’s synthesis involves the formation of n-aryl-n′-pyridyl ureas followed by their cyclocondensation into the corresponding fused heterocycles . This suggests that the compound might interfere with biochemical pathways involving these structures.
Result of Action
The compound’s synthesis involves the formation of n-aryl-n′-pyridyl ureas followed by their cyclocondensation into the corresponding fused heterocycles . This suggests that the compound might induce changes at the molecular and cellular levels.
Action Environment
It is known that the compound forms a distorted octahedron with a 2s4n coordination geometry , suggesting that its action might be influenced by the presence of certain ions in the environment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(3-Cyanoazetidin-1-yl)isonicotinonitrilenonitrile in lab experiments is its wide range of biological activities. This makes it a potentially useful compound for studying the mechanisms of cancer cell growth and inflammation. However, one limitation is its low yield in the synthesis process, which may limit its availability for research purposes.
Direcciones Futuras
There are several future directions for research on 2-(3-Cyanoazetidin-1-yl)isonicotinonitrilenonitrile. One area of interest is its potential use as a therapeutic agent for the treatment of cancer and inflammatory diseases. Further studies are needed to explore its mechanism of action and to determine its efficacy in vivo. Another area of interest is the development of more efficient synthesis methods for 2-(3-Cyanoazetidin-1-yl)isonicotinonitrilenonitrile, which would increase its availability for research purposes. Additionally, studies are needed to explore the potential side effects and toxicity of this compound.
Métodos De Síntesis
The synthesis of 2-(3-Cyanoazetidin-1-yl)isonicotinonitrilenonitrile involves a multi-step process that starts with the reaction of isonicotinonitrile with ethyl chloroacetate to form ethyl 3-(isonicotinoyl)acetate. This intermediate is then treated with hydrazine hydrate to obtain 3-(isonicotinoyl)hydrazine. The final step involves the reaction of 3-(isonicotinoyl)hydrazine with acrylonitrile to form 2-(3-Cyanoazetidin-1-yl)isonicotinonitrilenonitrile. The overall yield of this synthesis method is around 40%.
Aplicaciones Científicas De Investigación
2-(3-Cyanoazetidin-1-yl)isonicotinonitrilenonitrile has been found to exhibit a wide range of biological activities, making it a potential candidate for use in the field of medicinal chemistry. Several studies have reported its anti-inflammatory and anti-cancer properties. In one study, 2-(3-Cyanoazetidin-1-yl)isonicotinonitrilenonitrile was found to inhibit the growth of human lung cancer cells by inducing apoptosis. In another study, it was found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
2-(3-cyanoazetidin-1-yl)pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4/c11-4-8-1-2-13-10(3-8)14-6-9(5-12)7-14/h1-3,9H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOCDJJAGUVXJAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=CC(=C2)C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Cyanoazetidin-1-yl)isonicotinonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-Fluorophenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2923477.png)

![tert-Butyl 1-amino-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B2923481.png)



![2-(4-Methylpiperazin-1-yl)benzo[cd]indole;hydrochloride](/img/structure/B2923493.png)
![2-(4-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)phenyl)-1,2-thiazinane 1,1-dioxide](/img/structure/B2923494.png)

![2-(4-(2,5-Dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)acetonitrile](/img/structure/B2923496.png)


![N-[3-(2,4-dichlorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]-3-[(4-fluorobenzyl)oxy]-2-thiophenecarboxamide](/img/structure/B2923499.png)
